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molecular formula C7H9NO B024509 (2-Methylpyridin-4-yl)methanol CAS No. 105250-16-6

(2-Methylpyridin-4-yl)methanol

Cat. No. B024509
M. Wt: 123.15 g/mol
InChI Key: WCHFSXVRRCEWJL-UHFFFAOYSA-N
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Patent
US06531466B2

Procedure details

Ammonium persulfate (231 g) was added to a solution of 2-methylpyridine (100 ml) in water-MeOH (350:700 ml); and then concentrated sulfuric acid (58 m,) was added. The mixture was stirred at reflux for 3 days. In this time other ammonium persulfate (20 g) and concentrated sulfuric acid (15 ml) were added. The mixture was quenched with NaOH 10% and extracted with EE (3×100 ml) and EA (3×100 ml), then the organic extracts were washed with brine (200 ml), dried and concentrated in vacuo to a yellow oil which was purified by flash chromatography (eluting with EE-EA 1:1) to give the title compound as a white solid (12.0 g).
Name
Ammonium persulfate
Quantity
231 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH3:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.S(=O)(=O)(O)O.[OH2:25].[CH3:26]O>>[OH:25][CH2:26][C:18]1[CH:17]=[CH:16][N:15]=[C:14]([CH3:13])[CH:19]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Ammonium persulfate
Quantity
231 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
CC1=NC=CC=C1
Name
Quantity
700 mL
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ammonium persulfate
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with NaOH 10%
EXTRACTION
Type
EXTRACTION
Details
extracted with EE (3×100 ml) and EA (3×100 ml)
WASH
Type
WASH
Details
the organic extracts were washed with brine (200 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (eluting with EE-EA 1:1)

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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